Cas no 860611-01-4 (4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile)

4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile is a structurally complex organic compound featuring a piperidine core with a hydroxymethyl substituent, linked to a nitrophenylamino-benzonitrile moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or enzymatic pathways. Its key advantages include a well-defined molecular architecture, enabling precise modifications for structure-activity relationship studies. The presence of both electron-withdrawing (nitro, cyano) and electron-donating (hydroxymethyl) groups enhances its versatility in chemical transformations. The compound's stability under standard conditions and solubility in common organic solvents further support its utility in medicinal chemistry research.
4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile structure
860611-01-4 structure
Product name:4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile
CAS No:860611-01-4
MF:C20H22N4O3
MW:366.413684368134
CID:5701289
PubChem ID:2766123

4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-((2-[4-(HYDROXYMETHYL)PIPERIDINO]BENZYL)AMINO)-3-NITROBENZENECARBONITRILE
    • 4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile
    • Benzonitrile, 4-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-3-nitro-
    • AKOS005076476
    • MLS001165976
    • BDBM58400
    • cid_2766123
    • 10T-0306
    • 4-[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methylamino]-3-nitrobenzonitrile
    • SMR000550234
    • 860611-01-4
    • CHEMBL1481600
    • HMS2860J10
    • 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile
    • 4-[[2-(4-methylolpiperidino)benzyl]amino]-3-nitro-benzonitrile
    • 4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitro-benzenecarbonitrile
    • 4-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-3-nitrobenzonitrile
    • Inchi: 1S/C20H22N4O3/c21-12-16-5-6-18(20(11-16)24(26)27)22-13-17-3-1-2-4-19(17)23-9-7-15(14-25)8-10-23/h1-6,11,15,22,25H,7-10,13-14H2
    • InChI Key: XMJUINCFHKBDGS-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(NCC2=CC=CC=C2N2CCC(CO)CC2)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 366.16919058g/mol
  • Monoisotopic Mass: 366.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 105Ų

4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659898-1mg
4-((2-(4-(Hydroxymethyl)piperidin-1-yl)benzyl)amino)-3-nitrobenzonitrile
860611-01-4 98%
1mg
¥464.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659898-2mg
4-((2-(4-(Hydroxymethyl)piperidin-1-yl)benzyl)amino)-3-nitrobenzonitrile
860611-01-4 98%
2mg
¥495.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1659898-5mg
4-((2-(4-(Hydroxymethyl)piperidin-1-yl)benzyl)amino)-3-nitrobenzonitrile
860611-01-4 98%
5mg
¥573.00 2024-04-28

Additional information on 4-[({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile

Chemical Profile of 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4)

4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile, identified by its CAS number 860611-01-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a nitrobenzonitrile core appended with a piperidine moiety. The presence of multiple functional groups, such as hydroxymethyl and amino substituents, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural motif of 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile exhibits unique electronic and steric properties that are influenced by the conjugation between the nitro group and the benzonitrile ring. The nitro group, being electron-withdrawing, significantly impacts the reactivity and binding affinity of the molecule towards biological targets. Additionally, the piperidine ring introduces a certain degree of flexibility, which can be exploited to optimize pharmacokinetic profiles in potential therapeutic applications.

In recent years, there has been growing interest in developing novel compounds that incorporate piperidine scaffolds due to their favorable pharmacological properties. Piperidine derivatives are known to exhibit good oral bioavailability, metabolic stability, and binding affinity to various biological targets. The compound in question, 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4), leverages these advantages by integrating a piperidine moiety with other pharmacophoric elements.

The nitrobenzonitrile moiety is particularly noteworthy as it has been extensively studied for its role in modulating biological pathways. For instance, nitroaromatic compounds have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The introduction of a hydroxymethyl group at the para position relative to the amino substituent further enhances the compound's potential as a bioactive molecule. This hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Molecular docking studies have been instrumental in identifying potential drug candidates like 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4). These studies suggest that this compound may interact with enzymes and receptors involved in critical biological processes. For example, preliminary simulations indicate that it could bind to enzymes implicated in signal transduction pathways relevant to inflammation and neurodegeneration.

The synthesis of 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, condensation reactions, and functional group modifications. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex core structure of this molecule.

In terms of biological activity, 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4) has shown promise in preclinical studies as a potential therapeutic agent. Specifically, it has demonstrated inhibitory effects on enzymes associated with inflammatory responses. These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. Additionally, the compound has exhibited antiproliferative activity against certain cancer cell lines, suggesting its potential utility in oncology research.

The pharmacokinetic profile of 4-[({2-[4-(hydroxymethylpiperidin-1-yl]phenyl}methyl)amino]-3-nitrobenzonitrile (CAS No: 860611-01-4) is another critical aspect that has been thoroughly evaluated. Studies indicate that this compound exhibits reasonable oral bioavailability and moderate metabolic stability. These properties are essential for ensuring that the drug reaches effective concentrations at target sites while minimizing rapid degradation by metabolic enzymes. Furthermore, preliminary toxicological assessments suggest that the compound is well-tolerated at tested doses, paving the way for further clinical development.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for compounds like 4-[({2-[4-(hydroxymethyl strong>piperidin]phenyl}meth]amino]-3-nitrobenzonitrile (CAS No: 860611-01-4)). HTS allows researchers to rapidly test thousands of compounds against various biological targets, while structure-based drug design leverages computational models to optimize molecular structures for enhanced activity and selectivity. These approaches have been instrumental in identifying lead compounds that undergo further optimization before entering clinical trials.

In conclusion, 4-[({2-[4-(]l860611-01-dproduct name

keywords

keywords

keywords

keywords

keywords

keywords

keywords

keywords

keywords

keywords

keywords

keywordsssssssssssssssssssssssssssssssssssssssssssss

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.